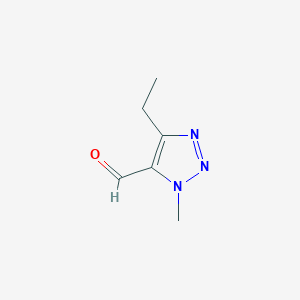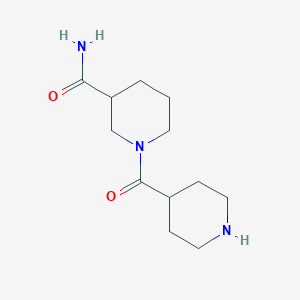
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine rings are common structural sub-units in natural compounds and are of great interest in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives under specific conditions. One common method is the reaction of piperidine-4-carboxylic acid with piperidine-3-carboxamide in the presence of coupling agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-4-carboxylic acid derivatives, while reduction may produce piperidine-3-carboxamide derivatives .
Scientific Research Applications
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the aggregation of human platelets or exhibit anti-HIV-1 activity by targeting viral enzymes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride
- 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives
Uniqueness: 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its dual piperidine rings provide a versatile scaffold for chemical modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H21N3O2 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H21N3O2/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9/h9-10,14H,1-8H2,(H2,13,16) |
InChI Key |
MFJOXSKYCUGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


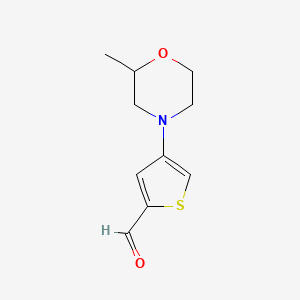

![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)


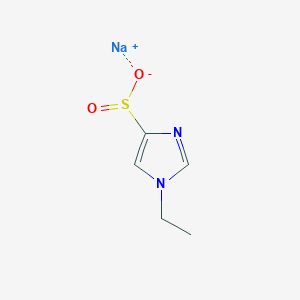
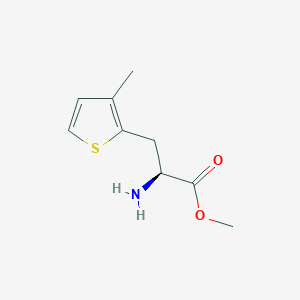


![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
